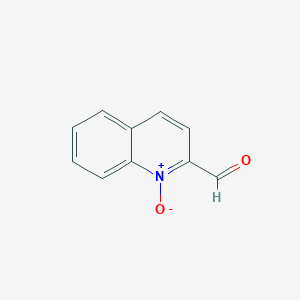
2-Formylquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylquinoline 1-oxide typically involves the oxidation of quinoline derivatives. One common method is the oxidation of 2-formylquinoline using oxidizing agents such as peracetic acid or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Formylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline dioxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
2-Formylquinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Formylquinoline 1-oxide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxide group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
2-Phenylquinoline 1-oxide: Similar structure but with a phenyl group instead of a formyl group.
2-Nonyl-4-quinolinol 1-oxide: Contains a nonyl group and a hydroxyl group, showing different biological activities.
Quinoxaline derivatives: Another class of nitrogen-containing heterocycles with diverse biological activities.
Uniqueness: 2-Formylquinoline 1-oxide is unique due to the presence of both formyl and oxide functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
54618-45-0 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-oxidoquinolin-1-ium-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7H |
InChI Key |
ANHVXVZNBBSECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)

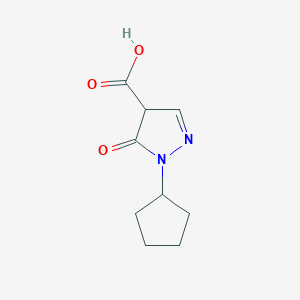
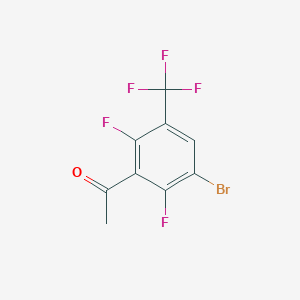
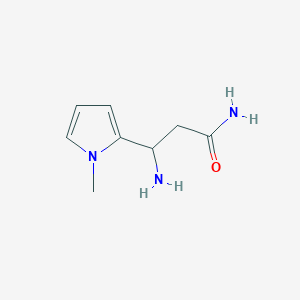
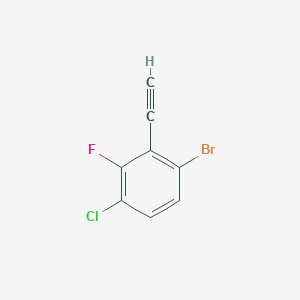
![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
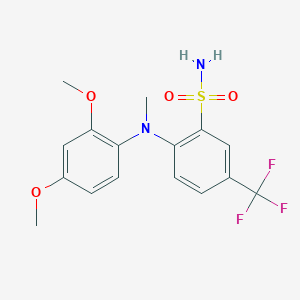
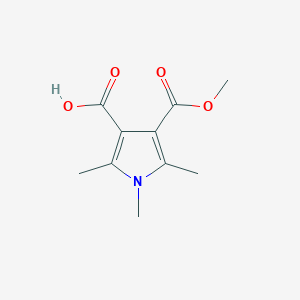
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
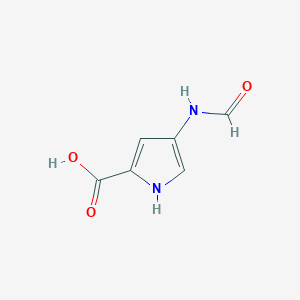
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
